N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16N6O2 and its molecular weight is 336.355. The purity is usually 95%.
BenchChem offers high-quality N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Design and Synthesis of Novel Compounds
Research involving the design and synthesis of novel triazole-based compounds, such as the one by Paul et al. (2019), highlights the potential of these structures in biomedical applications. The study focused on the synthesis of novel triazole-coumarin and triazole-quinoline compounds, exploring their interactions with proteins like bovine serum albumin and human serum albumin through photophysical studies. Such research underscores the utility of triazole derivatives in probing biological interactions and designing potential therapeutic agents (Paul et al., 2019).
Antimicrobial and Antioxidant Activities
Investigations into the antimicrobial and antioxidant properties of triazole derivatives, as demonstrated by Saundane and Manjunatha (2016), provide a basis for the potential applications of N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide in these areas. Their work on synthesizing novel compounds and assessing their activities suggests a framework for evaluating similar triazole-based molecules for these properties (Saundane & Manjunatha, 2016).
Applications in Drug Discovery
The role of triazole derivatives in drug discovery, particularly as inhibitors of enzymes like soluble epoxide hydrolase, is evident in the work by Thalji et al. (2013). Their study on the identification of triazine-piperidine-carboxamide inhibitors highlights the versatility of triazole frameworks in developing novel therapeutic agents. This research indicates the potential of triazole derivatives, including those similar to N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, in medicinal chemistry (Thalji et al., 2013).
Mécanisme D'action
Target of Action
AKOS025389331, also known as F6523-4033 or N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, is a selective androgen receptor modulator (SARM) that binds to the androgen receptor with high affinity . The primary target of this compound is the androgen receptor, which plays a crucial role in the development and maintenance of male secondary sexual characteristics.
Mode of Action
The compound interacts with its target, the androgen receptor, by binding to it with high affinity . This binding triggers a series of intracellular events, leading to changes in gene expression. As a SARM, it selectively activates androgenic signaling in muscle and bone tissues, while minimizing broader systemic impacts .
Pharmacokinetics
The pharmacokinetics of AKOS025389331 involves its absorption, distribution, metabolism, and excretion (ADME). It has been shown to have a long elimination half-life and dose-proportional accumulation upon multiple dosing . .
Result of Action
The molecular and cellular effects of AKOS025389331’s action primarily involve an increase in muscle mass and bone density . It has been associated with dose-dependent suppression of total testosterone, sex hormone–binding globulin, high-density lipoprotein cholesterol, and triglyceride levels .
Propriétés
IUPAC Name |
N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c24-16-9-11-8-12(6-7-14(11)20-21-16)19-17(25)15-10-18-23(22-15)13-4-2-1-3-5-13/h1-5,9-10,12H,6-8H2,(H,19,25)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJRJNSQYAPDLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-2-phenyltriazole-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.